(2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
Description
The compound (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone features a unique architecture combining a 2-ethoxyphenyl group, an azetidine ring, and a sulfonylated 1-methylimidazole moiety linked via a methanone bridge. The azetidine ring, a four-membered nitrogen-containing heterocycle, may confer distinct steric and electronic properties compared to larger rings like piperidine or pyrrolidine .
Properties
IUPAC Name |
(2-ethoxyphenyl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-23-14-7-5-4-6-13(14)15(20)19-10-12(11-19)24(21,22)16-17-8-9-18(16)2/h4-9,12H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAPYWPBZOWDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps:
-
Formation of the Imidazole Sulfonyl Intermediate
Starting Materials: 1-methyl-1H-imidazole and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to form the sulfonyl imidazole intermediate.
-
Azetidine Ring Formation
Starting Materials: The sulfonyl imidazole intermediate and an appropriate azetidine precursor.
Reaction Conditions: This step involves a nucleophilic substitution reaction where the azetidine ring is introduced, often under basic conditions and elevated temperatures.
-
Coupling with 2-Ethoxyphenyl Group
Starting Materials: The azetidine intermediate and 2-ethoxybenzoyl chloride.
Reaction Conditions: The final coupling reaction is typically performed in the presence of a base such as pyridine or triethylamine in an organic solvent like dichloromethane, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
-
Reduction
- Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide under appropriate conditions.
-
Substitution
- The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles like bromine or nitrating agents in the presence of Lewis acids.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may allow it to act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology
Enzyme Inhibition: The imidazole moiety is known to interact with various enzymes, potentially inhibiting their activity and making the compound a candidate for drug development.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to the presence of the sulfonyl and imidazole groups, which are known to disrupt microbial cell functions.
Industry
Material Science: The compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic components.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their catalytic activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, further stabilizing the compound-protein complex. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Core Structural Features
The compound’s closest analogs include:
Aryl-imidazole methanones (e.g., (2-aryl-1H-imidazol-4-yl)methanone derivatives): These share the imidazole and methanone motifs but lack the azetidine ring and sulfonyl group .
Triazolylthio-ethanones (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone): Feature sulfonyl and ketone groups but incorporate triazole instead of imidazole and azetidine .
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide : Contains the 2-ethoxyphenyl group and sulfonamide but lacks the azetidine-imidazole scaffold .
Table 1: Key Structural Differences
Antiproliferative and Antitumor Potential
- Aryl-imidazole methanones: Demonstrated antiproliferative activity in vitro, likely due to imidazole’s role in disrupting kinase or tubulin polymerization pathways .
- Triazolylthio-ethanones: Show antitumor activity, with sulfonyl groups enhancing solubility and target binding .
- The azetidine ring may improve metabolic stability compared to five-membered heterocycles.
Physicochemical Properties
- Molecular Weight: Estimated ~400–450 g/mol (higher than ’s benzimidazole ethanone at 281.27 g/mol due to azetidine and sulfonyl groups) .
- Solubility : The 2-ethoxyphenyl group contributes lipophilicity, while the sulfonyl moiety enhances aqueous solubility.
Biological Activity
The compound (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone , also known by its chemical structure and CAS number 2034429-95-1, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antitumor, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. The compound features a sulfonamide group which is often associated with various biological activities, including antimicrobial properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazole derivatives, including this compound. The mechanism of action typically involves the inhibition of bacterial DNA synthesis and disruption of cellular processes.
Minimum Inhibitory Concentrations (MICs) :
- The compound has shown effective antibacterial activity against various strains, with MIC values ranging from 20 µM to 70 µM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 - 40 |
| Escherichia coli | 40 - 70 |
These results indicate that while the compound exhibits antibacterial properties, its efficacy may vary depending on the bacterial strain.
Antitumor Activity
Research indicates that compounds containing imidazole rings often exhibit antitumor activity. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines.
Case Study Findings :
A study reported that imidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth . The specific effects of this compound on cancer cells remain to be fully elucidated but suggest potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as:
- DNA synthesis inhibition : Similar compounds have been shown to generate reactive species that damage DNA.
- Enzyme inhibition : The sulfonamide moiety can inhibit key enzymes in bacterial metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
